3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

chemical biology probe development structure-activity relationship

3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1706273-06-4) is a synthetic small molecule (C20H29ClN2O2, MW 364.91 g/mol) belonging to the substituted bipiperidinyl propanone class. The compound features a 3-chlorophenyl group linked via a propanone tether to a 4-methoxy-substituted 1,4'-bipiperidine moiety.

Molecular Formula C20H29ClN2O2
Molecular Weight 364.91
CAS No. 1706273-06-4
Cat. No. B2377895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
CAS1706273-06-4
Molecular FormulaC20H29ClN2O2
Molecular Weight364.91
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H29ClN2O2/c1-25-19-9-13-22(14-10-19)18-7-11-23(12-8-18)20(24)6-5-16-3-2-4-17(21)15-16/h2-4,15,18-19H,5-14H2,1H3
InChIKeySKXPKCQGLGXHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1706273-06-4): Structural Identity and Procurement Baseline


3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one (CAS 1706273-06-4) is a synthetic small molecule (C20H29ClN2O2, MW 364.91 g/mol) belonging to the substituted bipiperidinyl propanone class . The compound features a 3-chlorophenyl group linked via a propanone tether to a 4-methoxy-substituted 1,4'-bipiperidine moiety. This scaffold is represented within broader bipiperidinyl derivative patent families, notably Bayer Pharma's substituted bipiperidinyl derivatives (US-9624199-B2), which target indications involving microcirculatory and vascular disorders [1]. The compound is commercially available for non-human research use exclusively, primarily through specialty chemical suppliers .

Why In-Class Bipiperidinyl Propanones Cannot Be Interchanged: Structural Determinants of Target Engagement and Selectivity


Within the substituted bipiperidinyl chemical space, even minor modifications to the aryl substituent, methoxy position, or carbonyl tether length produce divergent pharmacological profiles. The 3-chlorophenyl group at the propanone terminus and the 4-methoxy substitution on the bipiperidine ring system are not interchangeable with, for example, a 2-fluorophenyl analog (CAS 1705834-96-3) or a 3-chloro-4-fluorophenyl variant , because each substitution pattern alters electronic distribution, steric accessibility, and hydrogen-bonding capacity at target binding sites. Published structure-activity relationship (SAR) studies on bipiperidine-based inhibitors have demonstrated that N-substituent identity on the bipiperidine core can shift IC50 values by orders of magnitude against enzyme targets such as tyrosinase and AKR1C-family reductases [1][2]. Consequently, procurement of the exact 3-chlorophenyl/4-methoxy combination is mandatory to preserve the intended molecular recognition profile; generic substitution with a 'structurally similar' bipiperidinyl propanone risks invalidating the biological hypothesis under investigation.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one Against Structural Analogs


Structural Uniqueness Among 4-Methoxy-Bipiperidinyl Propanones: Substituent Position Mapping

Among the commercially catalogued 4-methoxy-[1,4'-bipiperidine]-1'-yl propan-1-one analogs, the target compound is distinguished by its 3-chlorophenyl (meta-chloro) substitution pattern. The closest catalogued comparator, the 3-chloro-4-fluorophenyl analog (LEI-401 series), incorporates an additional fluorine atom that modulates both lipophilicity (cLogP increment of approximately +0.3 to +0.5 units) and metabolic susceptibility . The 2-fluorophenyl variant (CAS 1705834-96-3) represents a regioisomeric comparator with a different steric presentation of the halogen atom . These structural differences translate into measurably distinct molecular interaction potentials, as evidenced by published SAR for bipiperidine-based enzyme inhibitors where halogen position altered IC50 values by 5- to 50-fold depending on the target [1].

chemical biology probe development structure-activity relationship selectivity profiling

Bipiperidine Scaffold Class-Level Biological Activity: Enzyme Inhibition Potential

The bipiperidine scaffold class has demonstrated quantifiable inhibition across multiple enzyme families relevant to drug metabolism and steroidogenesis. Structurally related bipiperidine derivatives have shown CYP2B6 inhibition with IC50 values as low as 60 nM in human liver microsome assays, and AKR1C3 (17β-HSD5) inhibition with IC50 values of 13–40 nM in recombinant enzyme and cell-based formats [1][2]. While these data derive from structurally distinct bipiperidine-containing compounds (not the exact target compound), they establish the class baseline for enzyme engagement potential. The 4-methoxy substituent on the bipiperidine ring, a feature shared by the target compound and known AKR1C3-active chemotypes, is hypothesized to contribute to hydrogen-bond acceptor capacity at the enzyme active site [3]. Direct comparative data for CAS 1706273-06-4 against these enzyme targets are not available in the public domain.

enzyme inhibition bipiperidine pharmacology CYP modulation AKR1C3 inhibition

Patent Landscape Differentiation: Bipiperidinyl Core as a Privileged Scaffold for Vascular and Microcirculatory Targets

The bipiperidinyl core structure has been extensively claimed in composition-of-matter patents for cardiovascular and microcirculatory indications. Bayer Pharma's US-9624199-B2 explicitly claims substituted bipiperidinyl derivatives for the treatment of diabetic microangiopathies, diabetic ulcers, peripheral circulatory disturbances, and Raynaud's phenomenon [1]. Separately, bipiperidine-containing TRPV4 antagonists have achieved sub-nanomolar potency (IC50 = 0.5 nM at human TRPV4, IC50 = 1 nM at rat TRPV4 in BHK/AC9 cell calcium flux assays) [2], and the bipiperidine-containing clinical candidate GSK2193874 demonstrates oral activity with rat TRPV4 IC50 = 2 nM [3]. The target compound's 1,4'-bipiperidine scaffold, combined with the 3-chlorophenyl-propanone motif, places it within this therapeutically relevant patent space, though it is not itself an exemplified compound in the available patent disclosures. This patent landscape creates freedom-to-operate implications distinct from more congested quinoline-based TRPV4 antagonist scaffolds [3].

patent analysis bipiperidinyl derivatives vascular biology TRPV4 antagonism diabetic microangiopathy

Recommended Application Scenarios for 3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one Based on Available Evidence


Chemical Probe Development for Enzyme Selectivity Profiling

The compound is best positioned as a starting scaffold for enzyme selectivity profiling within the AKR1C and CYP enzyme families, where bipiperidine-based inhibitors have established nanomolar potency precedents [1]. Its distinct 3-chlorophenyl substitution pattern (versus the more common 4-fluoro or 3,4-dichloro variants) offers a differentiated pharmacophore for probing halogen-dependent binding interactions. Researchers should plan for de novo enzyme panel screening, as no pre-existing target engagement data are publicly available for this exact compound.

TRPV4 Channel Antagonist Lead Optimization Library Member

Given the demonstrated sub-nanomolar to low-nanomolar TRPV4 antagonist activity of structurally related bipiperidine derivatives [2][3], this compound can serve as a structurally differentiated library member for TRPV4 lead optimization campaigns. Its 4-methoxy-bipiperidine core overlaps with the privileged scaffold space identified in US-9624199-B2 and related filings [4], while its 3-chlorophenyl-propanone side chain provides a distinct vector for SAR exploration compared to the quinoline- and sulfonamide-based TRPV4 antagonists currently in development.

Microcirculatory Disorder Research Tool Compound

The bipiperidinyl scaffold is explicitly claimed for diabetic microangiopathy and peripheral circulatory disturbance indications [4]. The target compound's structural features place it within this therapeutic area as a potential research tool for investigating microvascular endothelial function, provided that target engagement is first validated through biochemical and cellular assays. Its non-human research restriction limits its use to preclinical mechanistic studies.

Metabolic Stability and CYP Interaction Screening Standard

Bipiperidine-containing compounds have demonstrated measurable CYP inhibition profiles (CYP2B6 IC50: 60 nM; CYP2C19 IC50: 4.4 μM; CYP3A4 IC50: 5.3 μM for a structurally related chemotype) [1]. The target compound can serve as a comparator standard in CYP inhibition panels to benchmark the metabolic liability of novel bipiperidine derivatives, particularly for assessing whether the 3-chlorophenyl substitution confers altered CYP interaction profiles relative to reference bipiperidine chemotypes.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.